6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1256836-00-6
VCID: VC8224149
InChI: InChI=1S/C7H4BrNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2
SMILES: C1C(=O)C2=C(O1)C=C(C=N2)Br
Molecular Formula: C7H4BrNO2
Molecular Weight: 214.02

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one

CAS No.: 1256836-00-6

Cat. No.: VC8224149

Molecular Formula: C7H4BrNO2

Molecular Weight: 214.02

* For research use only. Not for human or veterinary use.

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one - 1256836-00-6

Specification

CAS No. 1256836-00-6
Molecular Formula C7H4BrNO2
Molecular Weight 214.02
IUPAC Name 6-bromofuro[3,2-b]pyridin-3-one
Standard InChI InChI=1S/C7H4BrNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2
Standard InChI Key SAIMCIZGDRGDOF-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(O1)C=C(C=N2)Br
Canonical SMILES C1C(=O)C2=C(O1)C=C(C=N2)Br

Introduction

Chemical Identity

1.1 IUPAC Name
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one

1.2 Molecular Formula
C7_7H4_4BrNO2_2

1.3 Molecular Weight
216.02 g/mol

1.4 Structural Features
This compound contains a fused heterocyclic system combining a pyridine ring and a furan ring with a bromine atom at the 6th position and a ketone group at the 3rd position.

Synthesis Pathways

The synthesis of 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one typically involves bromination reactions on furo[3,2-b]pyridine derivatives or cyclization reactions that incorporate bromine atoms into the final structure. Specific details regarding its preparation are not readily available in the provided sources but may involve:

  • Bromination of precursors: Using brominating agents like N-bromosuccinimide (NBS).

  • Cyclization reactions: Employing pyridine derivatives with appropriate functional groups for furan ring closure.

Further studies are required to elucidate optimized synthetic routes.

Safety and Hazard Information

According to Global Harmonized System (GHS) classification:

  • Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral: H302)

    • Causes skin irritation (Skin Irritation: H315)

    • Causes serious eye irritation (Eye Irritation: H319)

    • May cause respiratory irritation (STOT SE: H335)

  • Precautionary Statements:

    • Avoid inhalation of dust or fumes (P261).

    • Wash hands thoroughly after handling (P264).

    • Wear protective gloves and eye protection (P280).

These classifications indicate that the compound must be handled with care in laboratory settings.

Applications and Research Significance

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one is primarily studied for its potential in medicinal chemistry due to its heterocyclic structure that can interact with biological targets. Its applications include:

  • Drug Discovery:
    Heterocyclic compounds like this one are often investigated for their roles as enzyme inhibitors or receptor modulators.

  • Material Science:
    The unique electronic properties of brominated heterocycles make them candidates for use in organic electronics or as intermediates in material synthesis.

  • Synthetic Intermediates:
    This compound can act as a precursor for more complex molecules in pharmaceutical or agrochemical industries.

Related Compounds and Derivatives

Several derivatives of similar structures have been synthesized and studied for biological activities:

  • 6-Bromo-3-methylimidazo[4,5-b]pyridin-2(3H)-one: Exhibits hydrogen bonding properties useful in crystal engineering .

  • Thieno[2,3-b]pyridines: Related compounds have shown promise in medicinal chemistry .

Research Gaps and Future Directions

While the compound's basic properties and potential applications are understood, further research is needed to:

  • Develop efficient synthetic pathways.

  • Explore its biological activity through high-throughput screening.

  • Investigate its physicochemical properties comprehensively.

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